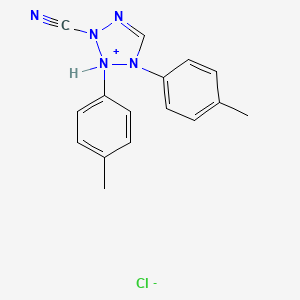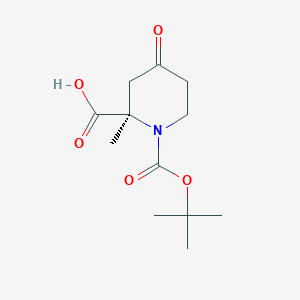
(R)-1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a methyl group, and two carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Oxidation and Carboxylation:
Industrial Production Methods
In an industrial setting, the production of (S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactions, and automated synthesis equipment.
化学反应分析
Types of Reactions
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific effects depend on the functional groups present in the compound and their ability to bind to and modulate the activity of these targets. For example, the oxo group may participate in hydrogen bonding or nucleophilic attack, while the carboxylate groups may interact with metal ions or other charged species.
相似化合物的比较
Similar Compounds
- 1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Uniqueness
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
分子式 |
C12H19NO5 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h5-7H2,1-4H3,(H,15,16)/t12-/m1/s1 |
InChI 键 |
HEXOWQDNTGAAPD-GFCCVEGCSA-N |
手性 SMILES |
C[C@@]1(CC(=O)CCN1C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC1(CC(=O)CCN1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


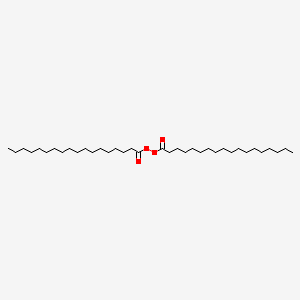
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)

![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

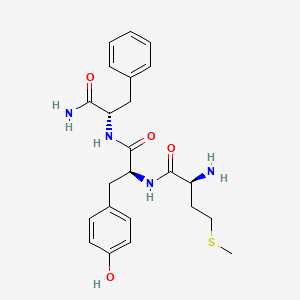
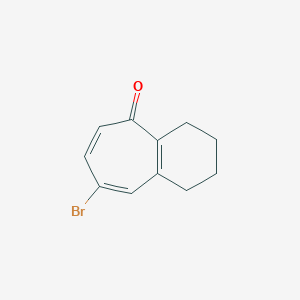
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)

![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)


